molecular formula C31H41N5O9 B158912 MeOSuc-Ala-Ala-Pro-Val-AMC CAS No. 72252-90-5

MeOSuc-Ala-Ala-Pro-Val-AMC

Cat. No. B158912
CAS RN: 72252-90-5
M. Wt: 627.7 g/mol
InChI Key: CMEUDEVBFFPSEI-NFHWZJRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .


Synthesis Analysis

The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .


Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .


Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .


Physical And Chemical Properties Analysis

MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .

Scientific Research Applications

MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Analysis of Scientific Research Applications

Mechanism of Action

Target of Action

MeOSuc-Ala-Ala-Pro-Val-AMC, also known as MeOSuc-AAPV-AMC, is a tetrapeptide that serves as a fluorescent substrate for human leukocyte and porcine pancreatic elastase . Elastases are a group of enzymes that break down elastin, a key component of the extracellular matrix in tissues. They play a crucial role in various biological processes, including tissue remodeling and immune response .

Mode of Action

The compound interacts with its target enzymes through a process called hydrolysis . The methoxy succinyl (MeO-Suc) peptide AAPV in the compound is avidly hydrolyzed by these elastases .

Biochemical Pathways

The hydrolysis of the MeOSuc-AAPV-AMC by elastases leads to the generation of a peptide of low fluorescence . This biochemical reaction is part of the broader proteolytic pathway, where enzymes break down proteins into smaller peptides or amino acids. The downstream effects of this pathway can influence various biological processes, including inflammation and tissue remodeling.

Pharmacokinetics

It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (16 mg/ml) . These properties can impact the compound’s bioavailability and its overall effectiveness as a substrate for elastases.

Result of Action

The hydrolysis of MeOSuc-AAPV-AMC by elastases results in a linear increase in fluorescence . This change can be detected and quantified, making this compound a useful tool for studying the activity of elastases. It can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Safety and Hazards

MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .

properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEUDEVBFFPSEI-NFHWZJRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MeOSuc-Ala-Ala-Pro-Val-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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